2-Hydrazinyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Hydrazinyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with hydrazinyl, methyl, and dioxaborolan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced via nucleophilic substitution reactions.
Attachment of the Dioxaborolan Group: The dioxaborolan group is attached using boronic acid derivatives in the presence of catalysts such as palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazinyl group to amines.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide are often employed.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Hydrazinyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in coupling reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Hydrazinyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and potential bioactivity compared to other similar compounds. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H20BN3O2 |
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Molecular Weight |
249.12 g/mol |
IUPAC Name |
[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C12H20BN3O2/c1-8-6-9(7-15-10(8)16-14)13-17-11(2,3)12(4,5)18-13/h6-7H,14H2,1-5H3,(H,15,16) |
InChI Key |
RYLLRPDIRKQAMN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NN)C |
Origin of Product |
United States |
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